Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Overview
Description
“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol . The IUPAC name for this compound is “this compound” and its InChI Key is JFZRRXGXEHUJCI-UHFFFAOYNA-N .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1CN©C(=O)C1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Antibacterial Agents Synthesis
- The synthesis of fluoro-naphthyridines, specifically 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, was explored. One compound in this series, BMY 43748, demonstrated promising in vitro and in vivo antibacterial activities, indicating potential use in therapeutic agents (Bouzard et al., 1992).
Intermediates in Synthesis
- Methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidines-3-carboxylate were identified as versatile intermediates in synthesizing α-methylene-β-lactams and other difunctionalized pyrrol-2(3H)-ones. This discovery highlights their importance in the field of organic chemistry for creating novel compounds (Beji, 2015).
Catalyst-Controlled Alkenylation
- In the Heck reaction of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylates, the use of Pd(II) catalysts led to alkenylation exclusively via C-H activation. This research provides insight into selective chemical transformations and the role of catalysts in organic synthesis (Patra, Ray, & Kar, 2010).
Antimicrobial Agent Development
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showed significant in vitro antimicrobial activities. This study demonstrates the potential of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Antioxidant Activity
- A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity. Some compounds showed higher antioxidant activity than ascorbic acid, indicating their potential in developing antioxidant therapies (Tumosienė et al., 2019).
Antibacterial Drug Synthesis
- A number of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives were synthesized as potential antibacterial drugs. The in vitro screening revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Devi et al., 2018).
Safety and Hazards
“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Mechanism of Action
Target of Action
This compound is a chemical building block and its targets can vary depending on the specific context of its use .
Mode of Action
As a chemical building block, it is likely used in the synthesis of more complex molecules, where its mode of action would depend on the specific reactions it is involved in .
Biochemical Pathways
It is known that pyrrolidine derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability, but this would depend on the specific context of its use .
Result of Action
As a chemical building block, its effects would likely be indirect, resulting from the actions of the more complex molecules it helps to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Properties
IUPAC Name |
methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(3-6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRRXGXEHUJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872043 | |
Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59857-86-2 | |
Record name | 1-Methyl-4-methoxycarbonyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59857-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059857862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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